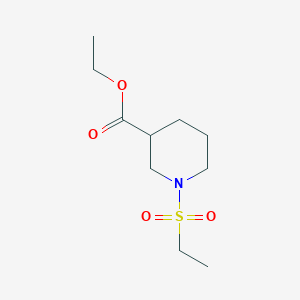![molecular formula C19H22N2O4S B2457474 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide CAS No. 899979-76-1](/img/structure/B2457474.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide, commonly known as DTB or DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTB belongs to the class of thiazolidinones, which are known for their anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The exact mechanism of action of DTB is not fully understood. However, it is believed that DTB exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses. DTB also activates the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes. The antitumor effects of DTB are thought to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
DTB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. DTB also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. In cancer cells, DTB induces apoptosis and inhibits cell proliferation.
実験室実験の利点と制限
DTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DTB is also stable under normal laboratory conditions, allowing for long-term storage. However, one limitation of DTB is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DTB. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTB has shown promise as a chemotherapeutic agent for certain types of cancer. Further studies are needed to elucidate the exact mechanism of action of DTB and to determine its efficacy and safety in clinical trials.
合成法
DTB can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 4-aminophenyl-2-thioxo-1,3-thiazinan-2-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
DTB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DTB also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, DTB has been found to have antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOMFBRDSKYYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)

![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)
